![molecular formula C13H14N2O8 B14268639 L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- CAS No. 158078-66-1](/img/structure/B14268639.png)
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- typically involves the phosgenation of amino acids. This process was first developed by Hermann Leuchs and involves heating an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride in a vacuum at 50-70°C . Another method employs epoxides as scavengers of hydrogen chloride, which allows for a moisture-tolerant route to unprotected N-carboxyanhydrides .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to meet commercial demands. The use of phosgene or its trimer in treating unprotected amino acids is a common approach .
化学反応の分析
Types of Reactions
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of polypeptides and other complex molecules.
Biology: Studied for its role in various biological processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other industrial materials.
作用機序
The mechanism by which L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
α-Carboxy-2-nitrobenzyl (CNB) caged compounds: These compounds share a similar structure and are used in photochemical studies.
N-1-(2-nitrophenyl)ethoxycarbonyl-L-glutamate: Another derivative used in neuroscience research.
Uniqueness
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry .
特性
CAS番号 |
158078-66-1 |
|---|---|
分子式 |
C13H14N2O8 |
分子量 |
326.26 g/mol |
IUPAC名 |
(2S)-2-[[carboxy-(2-nitrophenyl)methyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H14N2O8/c16-10(17)6-5-8(12(18)19)14-11(13(20)21)7-3-1-2-4-9(7)15(22)23/h1-4,8,11,14H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t8-,11?/m0/s1 |
InChIキー |
QOZVGBSQVLPBRK-YMNIQAILSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)
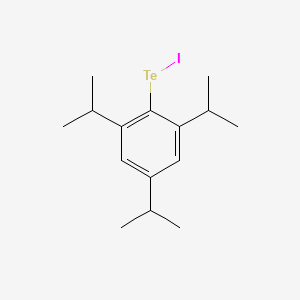
![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)
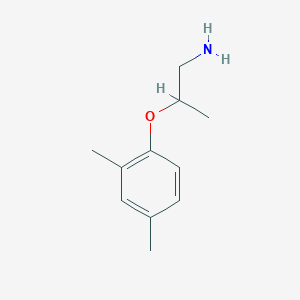
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
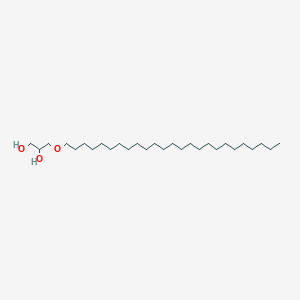
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
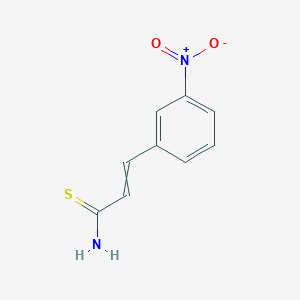
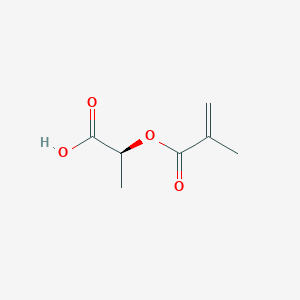
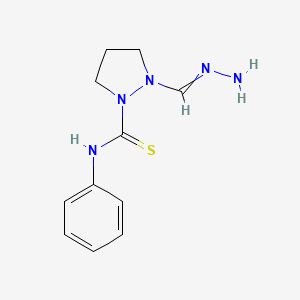
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
